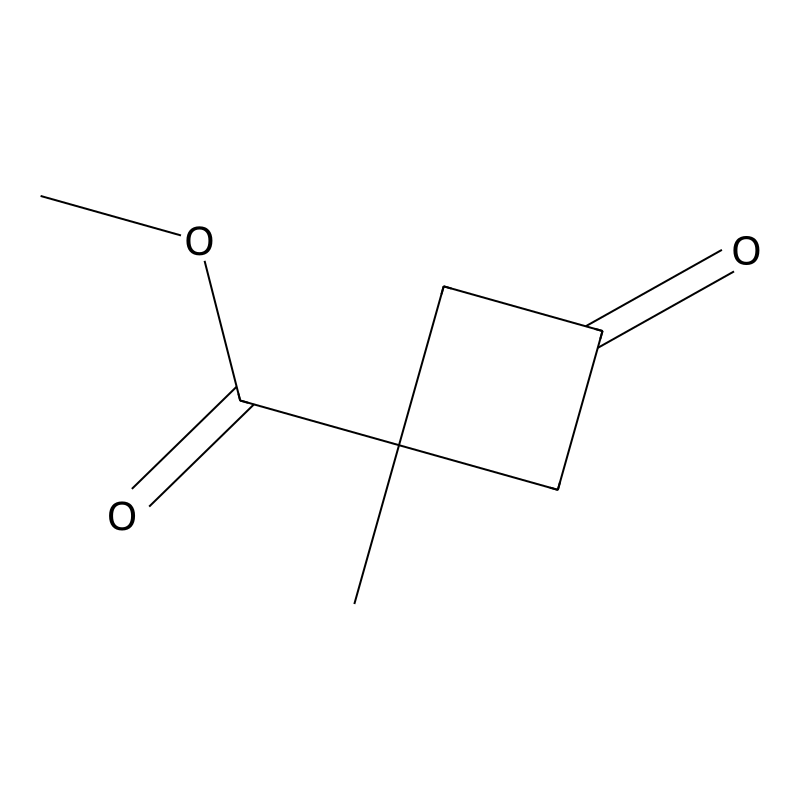Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While commercial suppliers like AChemBlock () offer the compound, there is no scientific literature readily available detailing its use in research. This suggests Methyl 3-oxo-1-methyl-cyclobutanecarboxylate may be a relatively new compound or one with a niche application in a specific research field.
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a chemical compound with the molecular formula and a molar mass of approximately 142.15 g/mol. It is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties. The compound is slightly soluble in water and has a boiling point that remains unspecified in available literature. It is primarily recognized for its role in organic synthesis and potential applications in pharmaceuticals and agrochemicals .
- Esterification: The compound can react with alcohols in the presence of acid catalysts to produce acetals.
- Nucleophilic Substitution: The carbonyl group can be targeted by nucleophiles, leading to the formation of various derivatives.
- Condensation Reactions: Under appropriate conditions, it can participate in condensation reactions with amines or other nucleophiles, yielding more complex structures.
These reactions are significant in synthetic organic chemistry, enabling the construction of more complex molecules from simpler precursors .
While specific biological activity data for methyl 3-oxo-1-methyl-cyclobutanecarboxylate is limited, compounds with similar structures often exhibit interesting biological properties. These may include:
- Antimicrobial Activity: Some derivatives of cyclobutane compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Certain cyclobutane derivatives are being investigated for their potential anticancer effects due to their ability to interact with cellular mechanisms.
Further research is needed to elucidate the specific biological activities of methyl 3-oxo-1-methyl-cyclobutanecarboxylate and its derivatives .
The synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the cyclobutane ring.
- Carboxylation and Esterification: The introduction of carboxylic acid groups followed by esterification with methanol can yield the desired compound.
- Multi-step Synthesis: Involves several reaction steps including oxidation, reduction, and functional group transformations to build the cyclobutane framework.
These methods highlight the versatility of synthetic strategies available for this compound .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate finds various applications, particularly in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Potential use in drug development due to its unique structural features.
- Agrochemicals: Investigated for use in developing new pesticides or herbicides.
The compound's unique structure may confer specific properties that are beneficial in these applications .
Interaction studies involving methyl 3-oxo-1-methyl-cyclobutanecarboxylate focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and during synthetic processes. Specific studies may include:
- Reactivity Profiles: Analyzing how this compound interacts with different nucleophiles.
- Mechanistic Studies: Exploring the pathways through which it undergoes transformations.
Such studies contribute valuable information for both theoretical and practical applications in chemistry .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 | 1.00 | Spirocyclic structure |
| Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate | 78685-51-5 | 1.00 | Dimethyl substitution |
| Methyl 3-oxocyclobutanecarboxylate | 695-95-4 | 0.97 | Related cyclobutane derivative |
| 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | 156329-75-8 | 1.00 | Bicyclic structure |
The uniqueness of methyl 3-oxo-1-methyl-cyclobutanecarboxylate lies in its specific cyclobutane configuration combined with a methyl group at position one, which may influence its reactivity and potential applications differently compared to these similar compounds .
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6) emerged as a critical intermediate in cyclobutane chemistry during the early 21st century, driven by advancements in strained ring synthesis and pharmaceutical applications. Its development paralleled the growing interest in cyclobutane-containing natural products and drug candidates, particularly in kinase inhibitors and metabolic stabilizers. The compound’s synthesis methods were first documented in patents and peer-reviewed journals around 2013–2015, with early routes focusing on nucleophilic substitution and cyclization reactions.
Nomenclature and Chemical Identity
The IUPAC name methyl 3-oxo-1-methylcyclobutanecarboxylate reflects its structural components: a cyclobutane ring with a methyl group at position 1, a ketone (oxo) group at position 3, and a methyl ester substituent. Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 1408075-88-6 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| SMILES Code | O=C(C1(C)CC(C1)=O)OC |
| InChIKey | AFJSYXYJQWHNMP-UHFFFAOYSA-N |
The compound’s structure is characterized by a puckered cyclobutane ring, with the methyl ester and ketone groups positioned to enable synthetic versatility.
Significance in Cyclobutane Chemistry
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate occupies a unique position in cyclobutane chemistry due to its:
- Conformational Restriction: The strained cyclobutane ring imposes geometric constraints, enhancing metabolic stability in drug candidates.
- Reactivity: The ketone and ester groups facilitate further functionalization, such as reductions or nucleophilic additions, making it a valuable intermediate.
- Role in Drug Synthesis: It serves as a precursor to 3-oxocyclobutanecarboxylic acid, a key intermediate in kinase inhibitors and other bioactive molecules.
Position Within Organocyclic Compound Classification
This compound belongs to the cyclobutane derivatives category, specifically:
- Homocyclic Compounds: Containing only carbon atoms in the ring.
- Oxocarbonyl-Substituted Cycloalkanes: Characterized by the presence of ketone and ester functionalities.
Its classification aligns with the broader family of small strained carbocycles, which are increasingly utilized in medicinal chemistry for their unique pharmacological properties.








